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molecular formula C10H11NO2 B8295288 5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one

5-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No. B8295288
M. Wt: 177.20 g/mol
InChI Key: XRCGUPHEBFYJCV-UHFFFAOYSA-N
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Patent
US05576324

Procedure details

5-Hydroxy-8-methylcarbostyril (20.0 g, 0.114M) was dissolved in acetic acid (800 ml). To the solution, 10% palladium-on-carbon (10.0 g) was added. The mixture was stirred at 80° C. for 4 hours in the stream of hydrogen. The reaction mixture was filtered, and the filtrate was distilled off under reduced pressure. The residue was extracted from a mixture of chloroform-methanol (10:1) and saturated aqueous sodium bicarbonate solution. The organic phase was washed with saturated aqueous NaCl solution, dried, and condensed under reduced pressure. The resultant residue was recrystallized from methanol-ether to obtain 20.2 g of the title compound as pale yellow powdery crystals (99.9%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
99.9%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:13])[NH:7]2.[H][H]>C(O)(=O)C.[Pd]>[OH:1][C:2]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:13])[NH:7]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C2C=CC(NC2=C(C=C1)C)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted from a mixture of chloroform-methanol (10:1) and saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was recrystallized from methanol-ether

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(NC2=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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